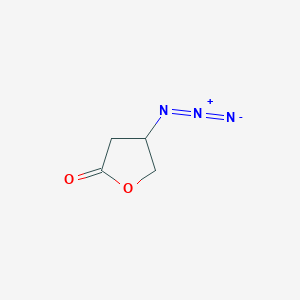
2,4-dimethylbenzenesulfonic acid;N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylbenzenesulfonic acid;N-ethylethanamine is a compound formed by the combination of 2,4-dimethylbenzenesulfonic acid and N-ethylethanamine. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position on the benzene ring .
For the preparation of N-ethylethanamine, ethylamine is reacted with ethylene oxide under basic conditions. This reaction yields N-ethylethanamine as the primary product .
Industrial Production Methods
In industrial settings, the production of 2,4-dimethylbenzenesulfonic acid involves large-scale sulfonation reactors where xylene is treated with sulfuric acid. The reaction mixture is then neutralized and purified to obtain the desired product . N-ethylethanamine is produced through continuous flow reactors where ethylamine and ethylene oxide are reacted under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzenesulfonic acid;N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
2,4-Dimethylbenzenesulfonic acid;N-ethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethylbenzenesulfonic acid;N-ethylethanamine involves its ability to act as a catalyst or reagent in various chemical reactions. The sulfonic acid group provides acidity, which can facilitate proton transfer reactions, while the ethylamine group can participate in nucleophilic substitution reactions . These properties make it a versatile compound in both organic and inorganic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzenesulfonic acid: Similar in structure but lacks the ethylamine group.
N-ethylethanamine: Similar in structure but lacks the sulfonic acid group.
Uniqueness
The combination of the sulfonic acid group and the ethylamine group in 2,4-dimethylbenzenesulfonic acid;N-ethylethanamine provides unique chemical properties that are not present in the individual components. This dual functionality allows it to participate in a wider range of chemical reactions and applications .
Properties
CAS No. |
499137-45-0 |
|---|---|
Molecular Formula |
C12H21NO3S |
Molecular Weight |
259.37 g/mol |
IUPAC Name |
2,4-dimethylbenzenesulfonic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H10O3S.C4H11N/c1-6-3-4-8(7(2)5-6)12(9,10)11;1-3-5-4-2/h3-5H,1-2H3,(H,9,10,11);5H,3-4H2,1-2H3 |
InChI Key |
GYLILVGOFMXWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CC1=CC(=C(C=C1)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


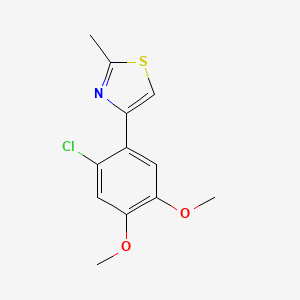
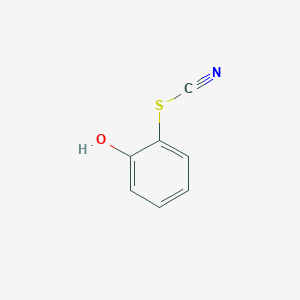

![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
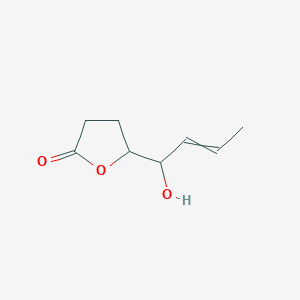
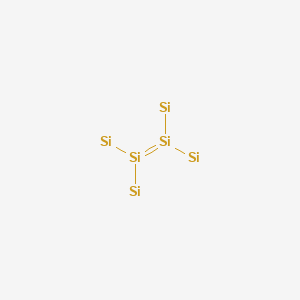
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)

![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
